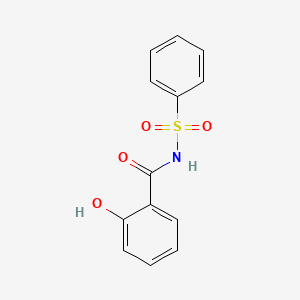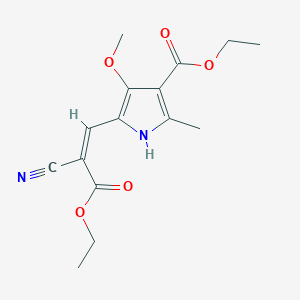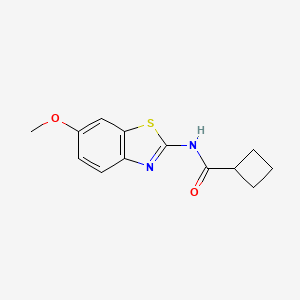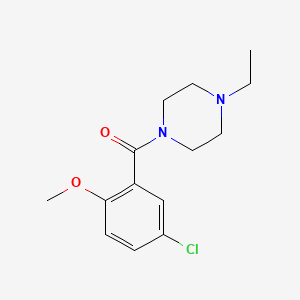![molecular formula C15H12N2O2S3 B5833124 ({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid](/img/structure/B5833124.png)
({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid is a chemical compound that has been extensively studied for its potential benefits in scientific research applications. This compound is a member of the thiadiazole family and has shown promising results in various studies.
作用机制
The mechanism of action of ({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It also activates various signaling pathways that are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of ROS and pro-inflammatory cytokines in the body. It also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These effects can help in the treatment of various diseases such as cancer, inflammation, and oxidative stress-related disorders.
实验室实验的优点和局限性
({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid has several advantages for lab experiments. It is stable and easy to synthesize, which makes it an ideal compound for research purposes. However, the compound has some limitations as well. It is not very water-soluble, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can restrict its use in vivo.
未来方向
({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid has shown promising results in various studies. There are several future directions for research on this compound. Some of these directions include:
1. Investigating the potential of ({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid in the treatment of cancer.
2. Studying the effects of this compound on various signaling pathways involved in inflammation and oxidative stress.
3. Exploring the potential of ({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid as a therapeutic agent for various diseases.
4. Studying the pharmacokinetics and bioavailability of this compound in vivo.
5. Investigating the potential of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid is a promising compound that has shown potential benefits in various scientific research applications. The compound has anti-inflammatory and antioxidant properties that can help in the treatment of various diseases. The synthesis of this compound is easy and stable, which makes it an ideal compound for research purposes. However, the compound has some limitations as well, including limited bioavailability and water solubility. Future research on this compound can lead to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of ({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid involves the reaction of 2-amino-5-(1-naphthylmethylthio)-1,3,4-thiadiazole with chloroacetic acid. This reaction produces the desired compound as a white solid with a high yield. The synthesis method has been optimized to ensure the purity and stability of the compound.
科学研究应用
({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid has been studied for its potential benefits in various scientific research applications. This compound has shown promising results in studies related to cancer, inflammation, and oxidative stress. It has been found to have anti-inflammatory and antioxidant properties that can help in the treatment of various diseases.
属性
IUPAC Name |
2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S3/c18-13(19)9-21-15-17-16-14(22-15)20-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLINTXGYEJMNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-dibromo-4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-butenoic acid](/img/structure/B5833048.png)

![4-(4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5833071.png)



![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5833104.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide](/img/structure/B5833111.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5833113.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5833119.png)


